molecular formula C10H10Br2O2 B13748595 ((2,6-Dibromo-4-methylphenoxy)methyl)oxirane CAS No. 22421-59-6

((2,6-Dibromo-4-methylphenoxy)methyl)oxirane

Cat. No.: B13748595
CAS No.: 22421-59-6
M. Wt: 321.99 g/mol
InChI Key: XWEPFVUYXGEZOY-UHFFFAOYSA-N
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Description

((2,6-Dibromo-4-methylphenoxy)methyl)oxirane is a chemical compound with the molecular formula C11H12Br2O2 It is known for its unique structure, which includes a three-membered oxirane ring and two bromine atoms attached to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,6-Dibromo-4-methylphenoxy)methyl)oxirane typically involves the reaction of 2,6-dibromo-4-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

((2,6-Dibromo-4-methylphenoxy)methyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, ((2,6-Dibromo-4-methylphenoxy)methyl)oxirane is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology

Its structure allows for modifications that can lead to the creation of compounds with specific biological activities .

Medicine

In medicine, this compound derivatives are being explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, antifungal, or anticancer activities .

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism by which ((2,6-Dibromo-4-methylphenoxy)methyl)oxirane exerts its effects involves the interaction of its oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine atoms and the oxirane ring. This combination imparts distinct reactivity and properties, making it valuable in various applications .

Properties

22421-59-6

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

2-[(2,6-dibromo-4-methylphenoxy)methyl]oxirane

InChI

InChI=1S/C10H10Br2O2/c1-6-2-8(11)10(9(12)3-6)14-5-7-4-13-7/h2-3,7H,4-5H2,1H3

InChI Key

XWEPFVUYXGEZOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2CO2)Br

Origin of Product

United States

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